molecular formula C25H19BrFNO4 B10902749 (4E)-4-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one

(4E)-4-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B10902749
M. Wt: 496.3 g/mol
InChI Key: ZXLGAUCRMJNKJV-CIAFOILYSA-N
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Description

The compound (4E)-4-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one is a complex organic molecule featuring a variety of functional groups, including bromine, methoxy, benzylidene, fluorophenyl, and oxazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one typically involves multiple steps:

  • Formation of the Benzylidene Intermediate: : The initial step involves the reaction of 3-bromo-5-methoxy-4-hydroxybenzaldehyde with 2-methylbenzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF). This results in the formation of the benzylidene intermediate.

  • Oxazole Ring Formation: : The benzylidene intermediate is then reacted with 4-fluorophenylacetic acid and a dehydrating agent such as phosphorus oxychloride (POCl₃) to form the oxazole ring. The reaction is typically carried out under reflux conditions.

  • Final Product Formation: : The final step involves the cyclization of the intermediate to form the desired oxazol-5(4H)-one compound. This step may require the use of a catalyst and specific reaction conditions to ensure the correct formation of the product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and benzylidene groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can occur at the bromine and fluorophenyl groups. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the bromine and methoxy positions. Reagents such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of a carboxylic acid, while reduction of the bromine group can result in the formation of a hydrogenated derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, such as cancer or infectious diseases, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one: : This compound is similar but has a chlorine atom instead of a fluorine atom.

  • (4E)-4-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one: : This compound has a methyl group instead of a fluorine atom.

Uniqueness

The uniqueness of (4E)-4-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the methoxy and oxazole groups, allows for unique interactions and reactivity patterns not seen in similar compounds.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H19BrFNO4

Molecular Weight

496.3 g/mol

IUPAC Name

(4E)-4-[[3-bromo-5-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C25H19BrFNO4/c1-15-5-3-4-6-18(15)14-31-23-20(26)11-16(13-22(23)30-2)12-21-25(29)32-24(28-21)17-7-9-19(27)10-8-17/h3-13H,14H2,1-2H3/b21-12+

InChI Key

ZXLGAUCRMJNKJV-CIAFOILYSA-N

Isomeric SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2Br)/C=C/3\C(=O)OC(=N3)C4=CC=C(C=C4)F)OC

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2Br)C=C3C(=O)OC(=N3)C4=CC=C(C=C4)F)OC

Origin of Product

United States

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